

Introduction: The Imidazo[1,5-a]pyridine Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: **3-Bromoimidazo[1,5-a]pyridine**

Cat. No.: **B1526049**

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The imidazo[1,5-a]pyridine core is a nitrogen-bridged bicyclic heterocycle of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique and versatile scaffold for interaction with biological targets.^[1] This framework is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold, for instance, have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, and antimicrobial properties.^{[2][3]}

This guide focuses specifically on **3-Bromoimidazo[1,5-a]pyridine**, a halogenated derivative that serves as a pivotal building block in synthetic organic chemistry. The strategic placement of the bromine atom at the C3 position transforms the molecule into a versatile intermediate, enabling a wide range of subsequent chemical modifications, particularly through cross-coupling reactions. This document provides a comprehensive overview of its known properties, plausible synthetic strategies, chemical reactivity, and potential applications for researchers and professionals in drug development.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of **3-Bromoimidazo[1,5-a]pyridine** is essential for its effective use in a laboratory setting. While extensive experimental data for this specific compound is not widely published, its core characteristics can be compiled from chemical databases and supplier information.

Property	Value	Source(s)
CAS Number	1263057-86-8	[4] [5] [6]
Molecular Formula	C ₇ H ₅ BrN ₂	[4] [6]
Molecular Weight	197.03 g/mol	[4] [6]
Monoisotopic Mass	195.96361 Da	[4]
SMILES	BrC1=NC=C2C=CC=CN21	[6]
Topological Polar Surface Area	17.3 Å ²	[4]
Complexity	129	[4]
Storage Conditions	Store in freezer (-20°C), sealed in dry conditions	[6]

Table 1: Physicochemical Properties of **3-Bromoimidazo[1,5-a]pyridine**.

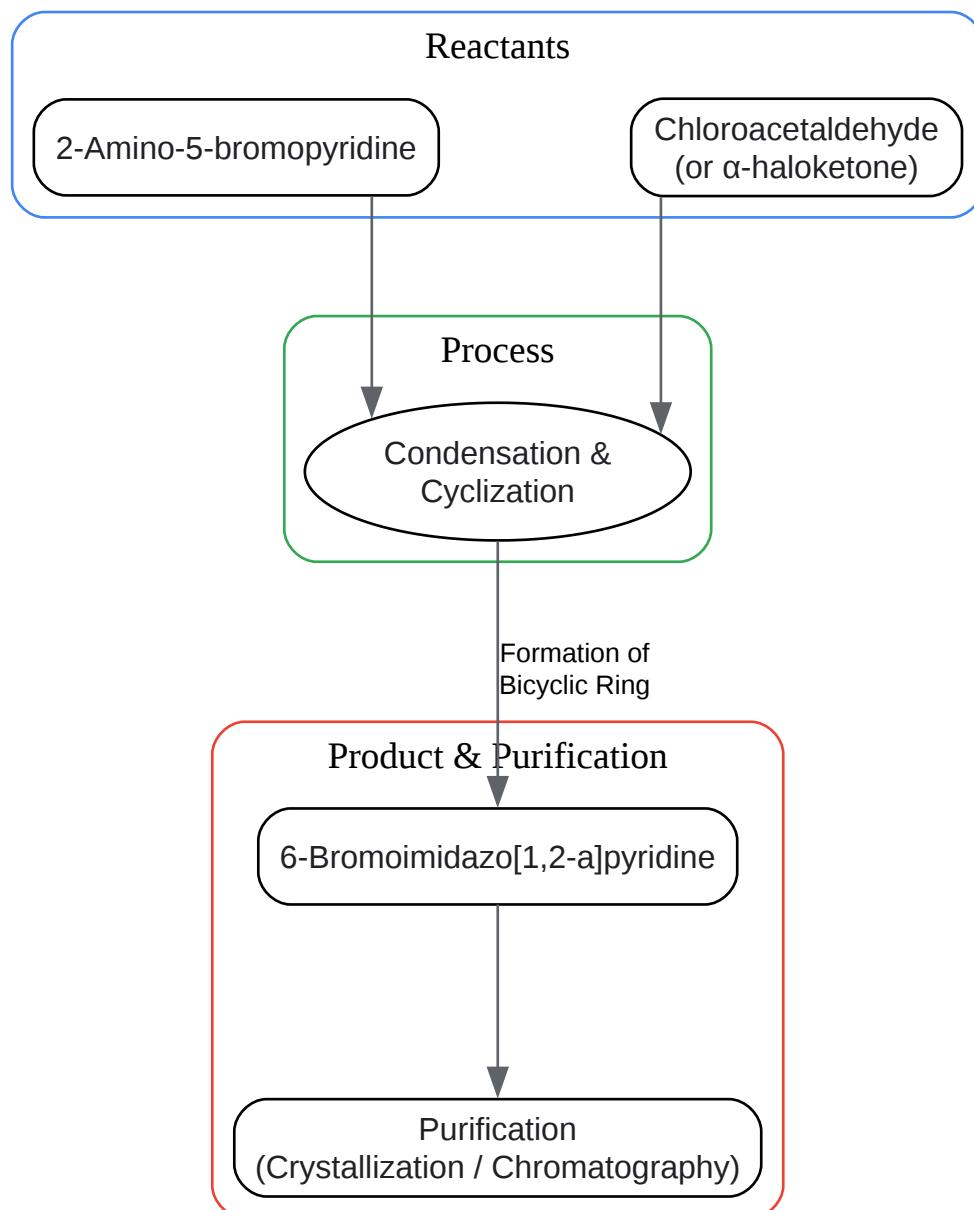
Section 2: Synthesis Strategies for Imidazo[1,5-a]pyridines

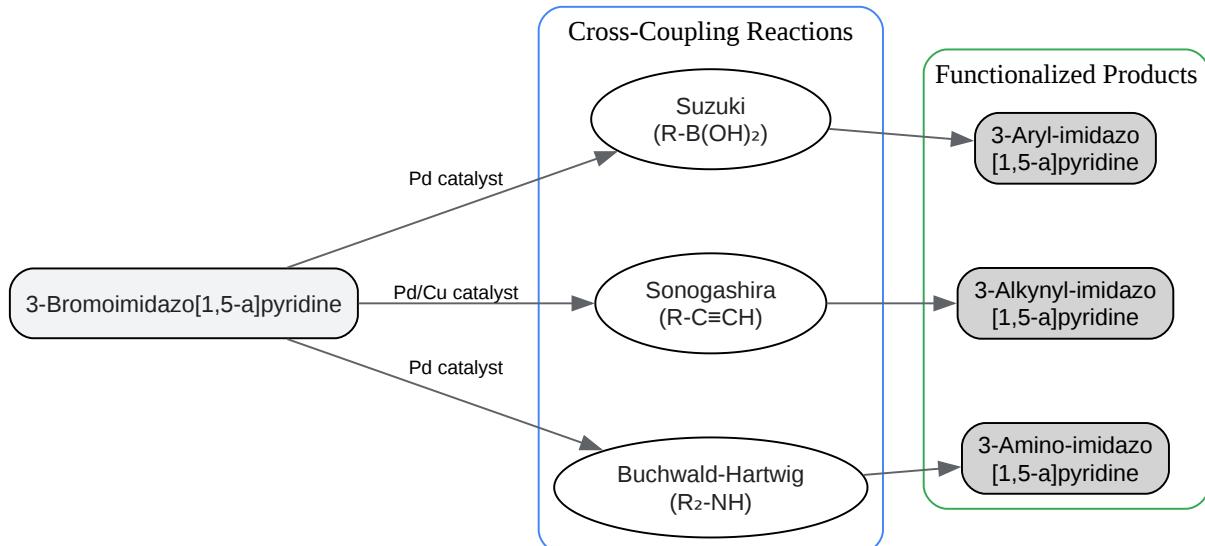
The synthesis of the imidazo[1,5-a]pyridine core and its halogenated derivatives can be approached through several established methodologies in heterocyclic chemistry. While a specific, detailed protocol for **3-Bromoimidazo[1,5-a]pyridine** is not readily available in peer-reviewed literature, plausible routes can be inferred from the synthesis of related isomers and general C-H functionalization techniques.

Established Synthesis of Isomeric Bromo-Imidazopyridines

A common strategy for building the imidazo-pyridine scaffold involves the condensation of an aminopyridine with a two-carbon synthon. For example, a patented method for the synthesis of the isomeric 6-bromoimidazo[1,2-a]pyridine involves reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde.[\[7\]](#) This reaction, known as the Tschitschibabin reaction, is a cornerstone in the synthesis of this class of heterocycles.

Workflow: General Tschitschibabin Synthesis for Bromo-Imidazopyridines





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